molecular formula C7H13NO2S B13213459 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 2060005-02-7

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13213459
CAS No.: 2060005-02-7
M. Wt: 175.25 g/mol
InChI Key: CLERXHOZWZSIPN-UHFFFAOYSA-N
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Description

6-(Ethanesulfonyl)-6-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and allows for the gram-scale synthesis of the compound . Another method involves the annulation of a cyclopropane cycle to a pyrrole ring, which can be achieved using sulfur ylides and diazo compounds .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation reactions. These reactions require stringent conditions and expensive reagents, but they offer high yields and good atom economy .

Chemical Reactions Analysis

Types of Reactions

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protease enzymes, which are crucial for the replication of certain viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethanesulfonyl)-6-azabicyclo[310]hexane is unique due to its specific structural features, such as the presence of an ethanesulfonyl group and a nitrogen atom within the bicyclic framework

Properties

CAS No.

2060005-02-7

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

6-ethylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-6-4-3-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

CLERXHOZWZSIPN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C2C1CCC2

Origin of Product

United States

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